molecular formula C12H17ClN2O2 B1671187 Eltoprazine CAS No. 98206-09-8

Eltoprazine

Número de catálogo B1671187
Número CAS: 98206-09-8
Peso molecular: 256.73 g/mol
Clave InChI: JFSOSUNPIXJCIX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Eltoprazine is a serotonergic drug of the phenylpiperazine class, described as a serenic or anti-aggressive agent . It acts as an agonist of the serotonin 5-HT 1A and 5-HT 1B receptors and as an antagonist of the serotonin 5-HT 2C receptor . It was under development for the treatment of aggression, attention deficit hyperactivity disorder (ADHD), cognition disorders, and drug-induced dyskinesia .


Molecular Structure Analysis

Eltoprazine has a molecular formula of C12H16N2O2 . Its average molecular weight is 220.272 g/mol .


Physical And Chemical Properties Analysis

Eltoprazine has a molecular formula of C12H16N2O2 and a molecular weight of 220.27 .

Aplicaciones Científicas De Investigación

Treatment of Parkinson’s Disease-Related Dyskinesia

Eltoprazine is being studied for its potential to ameliorate L-dopa-induced dyskinesia in Parkinson’s disease (PD). As a 5-hydroxytryptamine 1A/1B receptor agonist, it may modulate neural oscillations and improve motor complications without affecting the therapeutic efficacy of L-dopa .

Cognitive Impairment in Schizophrenia

Clinical trials have investigated Eltoprazine as an adjunct to antipsychotic medications for improving cognitive impairment in adults with schizophrenia. The focus is on determining if Eltoprazine can enhance aspects of cognitive function in patients .

Attention Deficit Hyperactivity Disorder (ADHD)

Eltoprazine has been explored for treating symptoms of ADHD. Its pharmacological action on serotonin receptors suggests potential benefits in managing attention deficits and hyperactivity .

Aggression and Impulsive Behavior

Due to its serotonergic activity, Eltoprazine is researched for its efficacy in reducing aggression and impulsive behavior. This application could be particularly beneficial in various psychiatric and neurological conditions where these symptoms are prevalent .

Electrophysiological Mechanisms in Dyskinesia

Studies are delving into the electrophysiological mechanisms by which Eltoprazine might exert its effects on dyskinesia. This includes examining changes in local field potential data and gamma oscillations in the brain .

Neurodegenerative Disease Management

Eltoprazine’s role in neurodegenerative diseases extends beyond Parkinson’s disease. Its neuroprotective properties are being evaluated for broader applications in neurodegenerative disease management .

Levodopa-induced Dyskinesia in Parkinson’s Disease

Eltoprazine is under investigation for its safety, tolerability, and efficacy in treating levodopa-induced dyskinesia in patients with Parkinson’s disease. This includes phase 2 and phase 3 clinical trials .

Cognitive Dysfunction

Research is ongoing to assess the potential of Eltoprazine in treating cognitive dysfunction. This spans across various conditions, including age-related cognitive decline and cognitive impairments associated with neurological disorders .

Mecanismo De Acción

Target of Action

Eltoprazine primarily targets the 5-HT1A, 5-HT1B, and 5-HT2C receptors . These receptors are part of the serotonin system, which plays a significant role in regulating various physiological and behavioral processes, including mood, appetite, sleep, and cognition .

Mode of Action

Eltoprazine acts as a 5-HT1A receptor antagonist , a 5-HT1B receptor agonist , and a 5-HT2C receptor antagonist . By interacting with these receptors, Eltoprazine can modulate the serotonin system and influence the release of dopamine, a neurotransmitter that plays a crucial role in reward and movement .

Biochemical Pathways

It is known that the drug’s interaction with the serotonin system can influence the conversion of l-dopa into dopamine and the subsequent release of dopamine into the striatum . This can have significant effects on motor function and behavior.

Pharmacokinetics

Eltoprazine exhibits a linear pharmacokinetic profile . After single oral doses of 5, 10, 20, and 30 mg, the drug was well tolerated, and there were no significant changes in safety parameters . The mean half-life was calculated to be about 6.5 hours . The renal excretion of Eltoprazine was characterized by net tubular secretion, and the amount excreted unchanged in the urine was linearly related to the dose . Renal clearance and half-life were independent of dose .

Result of Action

Eltoprazine’s action on the serotonin system can lead to a reduction in dyskinesia, a movement disorder characterized by involuntary muscle movements . This has been observed in trials studying the treatment of Schizophrenia and Cognitive Impairment . .

Safety and Hazards

Eltoprazine is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding breathing dust, and used only outdoors or in a well-ventilated area .

Relevant Papers

  • “Eltoprazine modulated gamma oscillations on ameliorating L‐dopa‐induced dyskinesia in rats” discusses the potential mechanism of Eltoprazine’s amelioration of dyskinesia at the electrophysiological level in rats .
  • “Dose-proportionality of eltoprazine” investigates the dose-proportionality and pharmacokinetics of Eltoprazine .
  • “Eltoprazine counteracts” discusses the simultaneous activation of 5-HT1A and 5-HT1B receptors effectively blocking l-DOPA-induced dyskinesias in animal models of dopamine depletion .

Propiedades

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-10(14-6-4-13-5-7-14)12-11(3-1)15-8-9-16-12/h1-3,13H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLHGCRWEHCIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C(=CC=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98206-09-8 (hydrochloride)
Record name Eltoprazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098224034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5048425
Record name Eltoprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eltoprazine

CAS RN

98224-03-4
Record name Eltoprazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98224-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eltoprazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098224034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eltoprazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12883
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eltoprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELTOPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/510M006KO6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eltoprazine
Reactant of Route 2
Reactant of Route 2
Eltoprazine
Reactant of Route 3
Reactant of Route 3
Eltoprazine
Reactant of Route 4
Eltoprazine
Reactant of Route 5
Reactant of Route 5
Eltoprazine
Reactant of Route 6
Reactant of Route 6
Eltoprazine

Q & A

Q1: What is Eltoprazine's primary mechanism of action?

A1: Eltoprazine exerts its effects primarily through its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors in the brain. [, ] Specifically, it acts as a partial agonist at both 5-HT1A and 5-HT1B receptor subtypes. [, ]

Q2: How does Eltoprazine's partial agonism at 5-HT1A and 5-HT1B receptors translate to its observed effects?

A2: As a partial agonist, Eltoprazine binds to these receptors and activates them, but to a lesser extent than a full agonist like 8-OH-DPAT for 5-HT1A receptors. [, ] This partial agonism allows Eltoprazine to modulate serotonergic transmission without completely shutting it down, potentially leading to a more balanced and controlled effect.

Q3: What are the downstream effects of Eltoprazine's interaction with serotonin receptors?

A3: Eltoprazine's activation of 5-HT1A receptors, particularly autoreceptors located in the raphe nuclei, is believed to reduce serotonin release. [] This reduction in serotonin release is thought to contribute to its anti-aggressive effects observed in animal models. [, , ]

Q4: How does Eltoprazine impact dopamine levels in the brain, particularly in the context of Parkinson's disease?

A5: In Parkinson’s disease, Eltoprazine has been shown to attenuate L-DOPA-induced dopamine release from serotonergic terminals. [, ] This effect is thought to contribute to its antidyskinetic effects in animal models and patients with Parkinson’s disease experiencing L-DOPA-induced dyskinesias. [, , ]

Q5: What is the molecular formula and weight of Eltoprazine?

A6: The molecular formula for Eltoprazine hydrochloride is C16H21ClN2O2. The molecular weight is 308.8 g/mol. []

Q6: Is there information available regarding the material compatibility and stability of Eltoprazine under various conditions?

A6: The provided research papers primarily focus on the pharmacological aspects of Eltoprazine. More specialized studies would be needed to fully address material compatibility and stability under various conditions.

Q7: Does Eltoprazine exhibit any catalytic properties or have applications in catalysis?

A7: Eltoprazine is a pharmacologically active compound that primarily interacts with serotonin receptors. It is not known to possess catalytic properties or have applications in catalysis.

Q8: Have there been any computational chemistry studies conducted on Eltoprazine?

A8: The provided research articles primarily focus on in vitro and in vivo studies. While computational chemistry techniques like QSAR could be applied to Eltoprazine, specific information on such studies was not found within these research articles.

Q9: Are there specific structural features of Eltoprazine that contribute to its partial agonistic activity?

A11: While the exact structural features responsible for Eltoprazine's partial agonism are complex, research suggests that modifications to the piperazine ring, particularly the N4 position, can significantly impact its binding affinity and intrinsic activity at 5-HT1A receptors. [] Further studies focusing on specific structural modifications and their impact on receptor activation would be needed to fully elucidate the SAR for Eltoprazine's partial agonism.

Q10: Have any specific formulation strategies been explored to enhance Eltoprazine's stability, solubility, or bioavailability?

A10: The provided research articles do not delve into specific formulation strategies for Eltoprazine. It is plausible that various formulation approaches, such as salt formation, particle size reduction, or complexation, could be employed to optimize its pharmaceutical properties.

Q11: How is Eltoprazine absorbed, distributed, metabolized, and excreted (ADME) in the body?

A15: Studies in healthy subjects indicate that Eltoprazine is completely absorbed after oral administration, demonstrating 100% absolute bioavailability. [] It has a mean elimination half-life of approximately 8 hours. [] Approximately 40% of the dose is excreted unchanged in urine, suggesting a significant role of renal clearance. []

Q12: How do Eltoprazine's pharmacokinetic properties relate to its dosing regimen in clinical studies?

A17: Eltoprazine's relatively short half-life of around 8 hours [] necessitates multiple daily doses to maintain therapeutic concentrations. This factor is important in designing clinical trials and potential treatment regimens.

Q13: Does Eltoprazine show a linear pharmacokinetic profile?

A18: Yes, studies have shown that Eltoprazine exhibits a linear pharmacokinetic profile within the tested dose ranges. [] This indicates that its absorption, distribution, metabolism, and excretion are proportional to the administered dose.

Q14: What in vitro models have been used to investigate Eltoprazine's effects on serotonin receptors?

A19: In vitro studies have utilized rat hippocampus slices and rat cortex slices to understand Eltoprazine's interaction with serotonin receptors. [, ] For example, Eltoprazine has been shown to inhibit the forskolin-stimulated cAMP production in rat hippocampus slices, indicating agonistic activity at 5-HT1A receptors. []

Q15: What animal models have been employed to study Eltoprazine's anti-aggressive effects?

A15: Various animal models have been used to investigate Eltoprazine's effects on aggression, including:

  • Isolation-induced offensive aggression in mice: Eltoprazine demonstrates potent anti-aggressive activity in this model. []
  • Social interaction in male mice: Eltoprazine specifically inhibits aggression without affecting social interaction or exploration. []
  • Resident-intruder aggression in rats: Eltoprazine reduces offensive behavior specifically, leaving social interactions and exploration intact. []
  • Colony aggression in rats: Eltoprazine reduces offensive behavior of both dominant and subordinate males against an intruder. []
  • Brain-stimulation induced offensive model (hypothalamically-induced aggression in rats): Eltoprazine specifically reduces offensive behavior without sedation. []

Q16: Have there been any clinical trials evaluating Eltoprazine's therapeutic potential?

A16: Yes, Eltoprazine has been investigated in clinical trials for various indications, including:

  • Aggression in mentally handicapped patients: While initial results were not promising in the overall study population, post-hoc analyses suggested potential efficacy in a subgroup of severely aggressive patients. []
  • L-DOPA-induced dyskinesia in Parkinson's disease: Eltoprazine has shown promising results in reducing dyskinesias in preclinical models [] and a Phase 2a clinical trial demonstrated its safety and efficacy in reducing L-DOPA-induced dyskinesia without affecting the therapeutic benefits of L-DOPA. [, ]

Q17: Does Eltoprazine exhibit cross-resistance with other drugs, particularly those acting on the serotonergic system?

A17: The research provided does not offer conclusive evidence regarding Eltoprazine's potential for cross-resistance with other drugs. Further research focusing on long-term treatment effects and potential resistance mechanisms is needed.

Q18: What is the historical context of Eltoprazine's development?

A25: Eltoprazine was initially developed as a potential treatment for aggression. [] It belongs to a class of drugs called "serenics" which are characterized by their selective anti-aggressive effects. [, ] While initial clinical trials for aggression showed limited efficacy, research into Eltoprazine's therapeutic potential shifted towards other indications, such as L-DOPA-induced dyskinesia in Parkinson’s disease. [, , ]

Q19: What are some key milestones in Eltoprazine research?

A19: Key milestones in Eltoprazine research include:

  • Discovery and characterization of its unique pharmacological profile as a serenic, selectively targeting aggression. []
  • Identification of its high affinity for 5-HT1A and 5-HT1B receptors and its partial agonistic activity at these sites. [, ]
  • Demonstration of its efficacy in reducing L-DOPA-induced dyskinesias in animal models and preliminary clinical trials. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.